dodecyl L-alaninate

Description

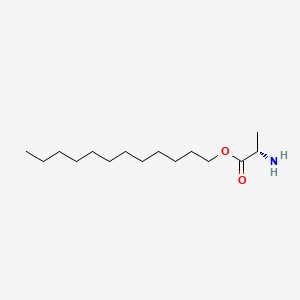

Structure

3D Structure

Properties

Molecular Formula |

C15H31NO2 |

|---|---|

Molecular Weight |

257.41 g/mol |

IUPAC Name |

dodecyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13,16H2,1-2H3/t14-/m0/s1 |

InChI Key |

DWHHIPIOLSXJLV-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C)N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dodecyl L Alaninate

Esterification Approaches for L-Alanine Derivatives

Esterification, the core transformation in the synthesis of dodecyl L-alaninate, involves the reaction of the carboxylic acid group of L-alanine with dodecyl alcohol. Several approaches exist to achieve this, each with distinct advantages and procedural considerations.

Direct Condensation Techniques and Process Optimization

Direct condensation, specifically the Fischer-Speier esterification, represents the most straightforward method for synthesizing this compound. This approach involves reacting L-alanine directly with dodecyl alcohol (1-dodecanol) in the presence of a strong acid catalyst. prepchem.com A common and effective catalyst for this reaction is p-toluenesulfonic acid (p-TSA) monohydrate. prepchem.commdpi.com

The reaction is typically performed by refluxing the reactants in a non-polar solvent, such as toluene (B28343) or benzene, that can form an azeotrope with the water produced during the reaction. prepchem.com The continuous removal of water using a Dean-Stark apparatus is crucial for driving the equilibrium towards the formation of the ester product, thereby maximizing the yield. prepchem.comrsc.org Process optimization involves adjusting parameters such as reactant molar ratios, catalyst loading, reaction temperature, and time. For instance, using a slight excess of the alcohol or the acid catalyst can influence reaction rates. A typical procedure involves refluxing a mixture of L-alanine, 1-dodecanol (B7769020), and p-toluenesulfonic acid in toluene at approximately 110 °C for several hours. prepchem.com Yields for this type of reaction can be quite high, often exceeding 90% under optimized conditions. prepchem.com

Table 1: Representative Conditions for Direct Condensation Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reactants | L-alanine, Myristyl Alcohol (as an analogue for Dodecyl Alcohol) | prepchem.com |

| Catalyst | p-Toluenesulfonic acid monohydrate | prepchem.com |

| Solvent | Benzene | prepchem.com |

| Temperature | Reflux temperature of benzene | prepchem.com |

| Duration | 7-15 hours (until water formation ceases) | prepchem.com |

| Post-treatment | Concentration, precipitation with ether, recrystallization from acetone/ether | prepchem.com |

| Yield | ~95% (for L-alanine myristyl ester p-toluenesulfonate) | prepchem.com |

Transesterification Methodologies Utilizing Dodecyl Alcohol Precursors

Transesterification is an alternative route where an existing ester, such as methyl or ethyl L-alaninate, is converted to this compound by reaction with dodecyl alcohol. wikipedia.org This reaction is also an equilibrium process and can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium alkoxide). wikipedia.org The mechanism involves the nucleophilic attack of dodecyl alcohol on the carbonyl carbon of the starting alaninate (B8444949) ester, leading to a tetrahedral intermediate that subsequently eliminates the smaller alcohol (e.g., methanol (B129727) or ethanol). wikipedia.org

To achieve a high yield of the desired dodecyl ester, the equilibrium must be shifted towards the products. This is commonly accomplished by using a large excess of dodecyl alcohol or by removing the more volatile, smaller alcohol byproduct (e.g., methanol) through distillation. wikipedia.org While a viable strategy, direct synthesis of this compound via transesterification is less commonly documented in specific literature compared to direct condensation. However, the principles are widely applied in industrial processes like biodiesel production and polyester (B1180765) synthesis. wikipedia.orgpsu.edu

Enzymatic Synthesis Routes for Enantioselective Production

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are the most common enzymes used for this purpose, as they can catalyze esterification reactions in non-aqueous or low-water environments. scielo.br This route is particularly advantageous for preserving the chirality of the L-alanine, as enzymes operate with high enantioselectivity under mild reaction conditions (lower temperatures and neutral pH), minimizing the risk of racemization. rsc.org

In a typical setup, a lipase (B570770), often immobilized on a solid support like Candida antarctica lipase B (CALB, often sold as Novozym 435), is suspended in an organic solvent with L-alanine and dodecyl alcohol. mpob.gov.mymdpi.com The use of immobilized enzymes simplifies catalyst recovery and reuse, enhancing the economic feasibility of the process. rsc.org Optimization of enzymatic synthesis involves selecting the appropriate enzyme, solvent, temperature, water activity, and substrate concentrations. While enzymatic reactions can sometimes be slower than their chemical counterparts, they often result in a cleaner product with higher purity and preserved stereochemistry. rsc.orgresearchgate.net The synthesis of various amino acid esters with long-chain alcohols has been successfully demonstrated using this biocatalytic approach. mdpi.comnih.gov

Protection and Deprotection Group Chemistry in Synthetic Pathways

The L-alanine molecule contains two reactive functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH). During esterification, the nucleophilic amine group can potentially react with the activated carboxylic acid of another alanine (B10760859) molecule, leading to undesired side products like dipeptides. To ensure that the esterification occurs exclusively at the carboxyl group, a common strategy involves the temporary "protection" of the amine group. chemimpex.com

This is achieved by converting the amine into a less reactive derivative using a protecting group. organic-chemistry.org Two of the most widely used amine protecting groups in organic and peptide synthesis are the tert-butoxycarbonyl (Boc) and the fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Protection : The Boc group is introduced by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The resulting N-Boc-L-alanine is stable to the conditions of esterification. After the dodecyl ester has been formed, the Boc group is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final this compound salt. researchgate.net

The use of protecting groups introduces additional steps to the synthesis (protection and deprotection) but provides a high degree of control, leading to cleaner reactions and higher yields of the desired product by preventing side reactions. chemimpex.com

Table 2: Common Amine Protecting Groups in L-Alanine Ester Synthesis

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Feature |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to bases and nucleophiles |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-chloride (Fmoc-Cl) | Mild base (e.g., 20% Piperidine in DMF) | Stable to acids; base-labile |

Catalytic Systems for Enhanced Reaction Yield and Stereoselectivity

Catalysts are fundamental to the efficient synthesis of this compound, as they accelerate reaction rates and can influence selectivity. The choice of catalyst depends on the synthetic strategy employed.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts are soluble in the reaction medium, allowing for high accessibility to the active sites and typically milder reaction conditions compared to uncatalyzed reactions.

In the context of direct esterification (Fischer-Speier), strong Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are the most common homogeneous catalysts. prepchem.comacs.org The catalytic cycle involves the protonation of the carbonyl oxygen of L-alanine by the acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dodecyl alcohol. The subsequent elimination of a water molecule regenerates the catalyst and yields the ester product. The efficiency of these catalysts is high, though they must be neutralized and removed during product workup.

Lewis acids have also been explored for esterification and transesterification reactions. core.ac.uk Metal-based complexes, for example, those involving titanium or tin, can coordinate to the carbonyl oxygen, activating the carboxyl group towards nucleophilic attack in a manner similar to protonation. core.ac.uk Furthermore, research into ruthenium-based homogeneous catalysts has shown promise for the direct N-alkylation of amino acid esters with alcohols, highlighting the potential for advanced catalytic systems to perform highly specific transformations while preserving stereochemistry. nih.gov While less common for simple esterification of L-alanine, these advanced systems are crucial in more complex synthetic pathways involving amino acid derivatives.

Heterogeneous Catalysis for Sustainable Production

The synthesis of this compound via direct esterification of L-alanine with 1-dodecanol represents a primary synthetic route. For sustainable production, heterogeneous catalysts are preferred over traditional homogeneous acid catalysts like sulfuric acid because they are non-corrosive, easily separated from the reaction mixture, and reusable, which simplifies product purification and minimizes acidic waste. researchgate.netnih.gov

Solid acid catalysts are particularly effective for esterification. researchgate.net Various types of heterogeneous catalysts can be employed for this purpose, including zeolites, sulfonic acid-functionalized resins, and metal oxides. acs.orgrsc.orgresearchgate.net For instance, ultrastable Y-type zeolites have been used to catalyze the esterification of other amino acids, such as L-phenylalanine, with alcohols. researchgate.net Similarly, chitosan-supported ionic liquids have emerged as robust, eco-friendly heterogeneous catalysts for the esterification of various amino acids under solvent-free conditions. rsc.org Bifunctional solid catalysts, which possess both acidic and basic sites, can also be highly effective. eeer.org

The general advantages of using heterogeneous catalysts in production include enhanced stability, potential for continuous flow processes, and reduced environmental impact compared to homogeneous systems. nih.gov

Table 1: Potential Heterogeneous Catalysts for this compound Synthesis

| Catalyst Type | Examples | Key Advantages | Relevant Findings |

|---|---|---|---|

| Zeolites | H-USY (Ultrastable Y-zeolite) | Shape selectivity, thermal stability, well-defined pore structure. | Effective for esterification of α-amino acids with alcohols. researchgate.net |

| Sulfonated Resins | Amberlyst | High acidity, readily available. | Widely used as solid acid catalysts in esterification reactions. |

| Supported Ionic Liquids | Chitosan-IL6 | Eco-friendly, reusable for multiple cycles, effective under mild/solvent-free conditions. rsc.org | Demonstrated high yields (90-99%) for various amino acid esters. rsc.org |

| Metal Oxides / Superacids | Sulfated Zirconia, Niobium Phosphate | High catalytic activity, can be designed for high acidity. | Solid superacids have been used for esterifying sterically hindered aromatic amino acids. acs.orgresearchgate.net |

| Bifunctional Catalysts | Amino acid/Phosphotungstic acid | Combines acid and base sites for enhanced activity. eeer.org | Can catalyze esterification and transesterification simultaneously. eeer.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize waste and the use of hazardous substances. researchgate.netchemistry-teaching-resources.com Key principles applicable to this compound synthesis include the use of safer solvents, maximizing atom economy, and improving energy efficiency. researchgate.net

Solvent-Free and Alternative Solvent Systems Development

Traditional esterification often uses solvents like toluene to azeotropically remove water and drive the reaction to completion. However, many common organic solvents are toxic and environmentally harmful. researchgate.net Green alternatives focus on either eliminating the solvent entirely or replacing it with a more benign option.

Solvent-Free Synthesis: Mechanochemical methods, such as high-speed ball milling, can facilitate esterification reactions at room temperature without any solvent. nih.gov Another prominent solvent-free approach is microwave-assisted synthesis. mdpi.comresearchgate.net This technique can dramatically reduce reaction times, suppress side reactions, and often leads to higher yields and purer products compared to conventional heating. mdpi.comresearchgate.net For amino acid esterification, reactions can be carried out neatly with an alcohol and an acid catalyst under microwave irradiation, simplifying the work-up procedure. mdpi.comresearchgate.net

Alternative Solvent Systems: When a solvent is necessary, several greener options are available:

Bio-solvents: Solvents derived from renewable resources, such as ethanol (B145695) or glycerol, are biodegradable and have low toxicity. lucp.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered green solvents due to their low volatility and high thermal stability. researchgate.netmdpi.comacademie-sciences.fr Bio-compatible ionic liquids derived from amino acids have been developed and can even play a dual role as both solvent and catalyst. mdpi.com Hydrophobic deep eutectic solvents (HDESs) have also been formulated as green alternatives to conventional organic solvents. acs.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent for various chemical reactions. lucp.net

Atom Economy and Energy Efficiency Considerations

Atom Economy: Atom economy is a measure of how efficiently reactant atoms are incorporated into the desired final product. chemistry-teaching-resources.comsavemyexams.comcognitoedu.org It is a core principle of green chemistry, as a higher atom economy signifies less waste generation at the molecular level. nih.govresearchgate.net The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 cognitoedu.org

For the direct esterification of L-alanine with 1-dodecanol:

C₃H₇NO₂ (L-alanine) + C₁₂H₂₆O (1-Dodecanol) → C₁₅H₃₁NO₂ (this compound) + H₂O (Water)

Molecular Weight of L-alanine: 89.09 g/mol

Molecular Weight of 1-Dodecanol: 186.34 g/mol

Molecular Weight of this compound: 257.41 g/mol

Molecular Weight of Water: 18.02 g/mol

Calculation:

Sum of reactant molecular weights = 89.09 + 186.34 = 275.43 g/mol

Atom Economy = (257.41 / 275.43) × 100 ≈ 93.5%

This high theoretical atom economy indicates that direct esterification is an efficient synthetic route. Addition reactions inherently have 100% atom economy, while elimination and substitution reactions generate by-products, thus lowering their atom economy. chemistry-teaching-resources.com

Energy Efficiency: Improving energy efficiency involves using milder reaction conditions and innovative technologies.

Catalysis: Using catalysts, especially highly active ones, reduces the energy required for a reaction to proceed by lowering the activation energy. chemistry-teaching-resources.com This is more energy-efficient than using stoichiometric reagents that are consumed in the reaction.

Microwave-Assisted Synthesis: Microwave heating is more energy-efficient than conventional oil-bath heating because it directly heats the reactant molecules, leading to rapid temperature increases and significantly shorter reaction times. mdpi.comresearchgate.net

Solvent-Free Reactions: Eliminating the solvent avoids the energy-intensive processes of heating large solvent volumes and subsequent removal via distillation. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

After synthesis, this compound must be separated from unreacted starting materials (L-alanine, 1-dodecanol), the catalyst, and any by-products. Its amphiphilic nature, with a polar amino acid head and a long nonpolar dodecyl tail, influences the choice of purification methods.

Chromatographic Separation Methodologies

Chromatography is a powerful technique for purifying compounds from complex mixtures. jafs.com.pl

Column Chromatography: This is a standard method for purification. For a compound like this compound, normal-phase column chromatography using a silica (B1680970) gel stationary phase is suitable. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), would be used for elution. scielo.org.mxscielo.br The less polar 1-dodecanol would elute first, followed by the product, this compound, while the highly polar L-alanine would remain strongly adsorbed to the silica.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound contains a basic amino group, it can be purified using cation-exchange chromatography. nih.govnih.gov The crude mixture is loaded onto the column at a specific pH where the product is protonated (positively charged). After washing away neutral and anionic impurities, the product is eluted by changing the pH or increasing the salt concentration of the buffer. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase HPLC (RP-HPLC) is effective. nih.govnih.gov A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). In this system, the highly polar L-alanine would elute first, followed by the amphiphilic this compound, and finally the nonpolar 1-dodecanol. mdpi.com Derivatization of the amino group can also be employed to enhance detection by UV or fluorescence detectors. jafs.com.plnih.gov

Table 2: Chromatographic Purification Strategies for this compound

| Technique | Stationary Phase | Mobile Phase Principle | Elution Order (Expected) |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel (Polar) | Gradient from nonpolar to polar (e.g., Hexane/Ethyl Acetate) | 1. 1-Dodecanol2. Dodecyl L-alaninate3. L-alanine (retained) |

| Cation-Exchange Chromatography | Negatively charged resin (e.g., Sulfonated) | Elution with increasing pH or salt concentration | Impurities washed out, then bound product is eluted. |

| Reversed-Phase HPLC (RP-HPLC) | C18 (Nonpolar) | Gradient from polar to nonpolar (e.g., Water/Acetonitrile) | 1. L-alanine2. Dodecyl L-alaninate3. 1-Dodecanol |

Crystallization and Recrystallization Protocols

Crystallization is a crucial technique for purifying solid compounds, as the slow formation of a crystal lattice tends to exclude impurities. creative-peptides.com The choice of solvent is critical and is based on the principle that the compound should be highly soluble at a high temperature but sparingly soluble at a low temperature. mdpi.com

For an amphiphilic molecule like this compound, a mixed solvent system is often effective. It would likely be soluble in polar organic solvents like ethanol or methanol and nonpolar solvents like hexane due to its dual nature.

Recrystallization Protocol:

Solvent Selection: A suitable solvent or solvent pair must be identified. For this compound, a mixture like ethanol/water or hexane/ethyl acetate could be effective. The goal is to find a system where the compound dissolves when hot but crystallizes upon cooling, while impurities either remain in solution or are insoluble in the hot solvent.

Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.

Cooling: The solution is allowed to cool slowly and without disturbance. Slow cooling promotes the formation of large, pure crystals. The process can be completed by placing the flask in an ice bath.

Isolation: The purified crystals are collected by vacuum filtration.

Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities and then dried to remove residual solvent.

For long-chain amino acid derivatives, recrystallization from aqueous solutions of organic acids or from aqueous ethanol has also been reported as an effective purification method. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Dodecanol |

| Acetonitrile |

| This compound |

| Ethanol |

| Ethyl acetate |

| Glycerol |

| Hexane |

| L-alanine |

| L-phenylalanine |

| Methanol |

| Sulfuric acid |

| Toluene |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques crucial for identifying functional groups and analyzing the molecular vibrations of dodecyl L-alaninate. These methods probe the absorption or scattering of electromagnetic radiation by molecular vibrations, providing a unique spectral fingerprint of the compound osti.govscirp.org.

For this compound (C₁₅H₃₁NO₂), characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum would be expected from its constituent functional groups:

Carboxyl Group (-COOH): The carboxylic acid moiety would exhibit strong O-H stretching vibrations around 2500-3300 cm⁻¹ (broad), C=O stretching (amide I) around 1700-1725 cm⁻¹, and C-O stretching around 1200-1300 cm⁻¹.

Amine Group (-NH-): The secondary amine would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. If the compound exists in a zwitterionic form (as amino acids often do), the ammonium (B1175870) group (-NH₃⁺) would display broad absorption bands around 2500-3200 cm⁻¹ and characteristic deformation modes.

Alkyl Chain (-CH₂- and -CH₃): The long dodecyl chain would contribute strong C-H stretching vibrations (asymmetric and symmetric) around 2950 cm⁻¹ and 2850 cm⁻¹, respectively, along with C-H bending modes (scissoring, rocking) around 1465 cm⁻¹ and 1375 cm⁻¹. The methylene (B1212753) rocking progression could also be observed, indicative of the chain's conformation.

Chiral Center (C-H, C-N, C-C of alanine (B10760859) backbone): Vibrations associated with the L-alanine backbone, including C-H bending and C-C stretching, would contribute to the complex fingerprint region (below 1500 cm⁻¹). For L-alanine itself, detailed vibrational analyses have been performed, identifying specific modes related to its zwitterionic form and crystal packing osti.govresearchgate.net.

Raman spectroscopy, often sensitive to non-polar bonds and symmetric vibrations, would complement IR by providing information on the skeletal vibrations of the dodecyl chain and potentially the C-C stretching modes of the alanine backbone. The absence of specific spectral data for this compound means that a detailed interpretation would rely on comparing observed spectra with those of known N-alkyl amino acids and esters.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral conformation and, if applicable, secondary structure of molecules containing chromophores in a chiral environment. As this compound incorporates the L-alanine moiety, it possesses an intrinsic chiral center. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample researchgate.net.

For this compound, CD spectroscopy would primarily be used to:

Confirm the L-configuration: The L-configuration of alanine is well-established in nature libretexts.orgebi.ac.uklibretexts.orgacs.org. CD spectra of L-amino acid derivatives typically exhibit characteristic Cotton effects in the ultraviolet region (around 200-250 nm) due to n→π* and π→π* electronic transitions of the carboxyl and amine chromophores. The sign and intensity of these bands are sensitive to the absolute configuration and local chiral environment.

Investigate self-assembly and supramolecular chirality: If this compound forms self-assembled structures (e.g., micelles, vesicles, or gels) in solution, the arrangement of the chiral alanine headgroups within these aggregates could induce or amplify chiral signals, leading to distinct CD signatures. Changes in concentration, temperature, or solvent could reveal conformational transitions or changes in aggregation state. For instance, studies on poly(L-alanine) show characteristic CD spectra for α-helix, β-sheet, and random coil conformations nih.gov. While this compound is a monomer, its self-assembly could lead to similar ordered chiral structures.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials, providing information on unit cell dimensions, space group, and atomic positions scirp.orgresearchgate.net.

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystal and, crucially, for establishing the absolute configuration of chiral molecules libretexts.org. If high-quality single crystals of this compound can be grown, SCXRD would allow for:

Absolute Configuration Assignment: By utilizing anomalous dispersion (e.g., with a heavy atom incorporated or using specific X-ray wavelengths), the absolute configuration of the chiral carbon in the L-alanine moiety can be unequivocally confirmed. This is particularly important for chiral compounds where the L/D designation can be ambiguous without direct structural evidence.

Molecular Conformation: SCXRD would reveal the preferred conformation of the dodecyl chain (e.g., extended or folded) and the alanine headgroup in the solid state, as well as any intramolecular interactions.

Intermolecular Interactions: The technique would identify hydrogen bonding networks (e.g., between amine and carboxyl groups) and van der Waals interactions between the alkyl chains, which are critical for understanding the packing arrangement and stability of the crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases, determine crystallinity, and study polymorphism in solid samples researchgate.netgoogle.com. For this compound, PXRD would be applied to:

Phase Identification: The unique diffraction pattern (a series of peaks at specific 2θ angles and intensities) serves as a fingerprint for a particular crystalline phase of this compound.

Polymorphism Studies: this compound, like many long-chain amphiphiles and amino acid derivatives, may exhibit polymorphism, where the compound can crystallize in different forms with distinct crystal structures and physical properties researchgate.net. PXRD can identify these different polymorphs.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample.

Thermotropic Phase Transitions: PXRD can be coupled with temperature control to observe changes in the crystal structure during heating or cooling, revealing solid-solid phase transitions or melting, similar to studies on N-acyl-L-alanine esters researchgate.netsigmaaldrich.com.

Thermal Analysis Techniques for Investigating Phase Transition Methodologies

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior, stability, and phase transitions of this compound researchgate.netresearchgate.net.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to identify thermal events such as melting points, crystallization temperatures, glass transition temperatures, and solid-solid phase transitions researchgate.net. For this compound, a long-chain amphiphilic molecule, DSC would reveal:

Melting Transition: The primary endothermic peak would correspond to the melting point (Tₘ) of the crystalline compound.

Crystallization Behavior: Upon cooling, an exothermic peak would indicate the crystallization temperature (T꜀).

Polymorphic Transitions: If this compound exhibits polymorphism, DSC might show multiple endothermic peaks prior to melting, indicating solid-solid phase transitions between different crystalline forms researchgate.net. Studies on N-acyl-L-alanine esters have shown such polymorphic phase transitions before melting researchgate.net.

Enthalpies of Transition: The area under the peaks provides quantitative information about the enthalpy changes associated with these transitions (e.g., enthalpy of fusion, ΔHₘ).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time, typically under a controlled atmosphere. It is used to assess thermal stability, decomposition temperatures, and the presence of volatile components researchgate.net. For this compound, TGA would provide:

Decomposition Temperature: The temperature at which the compound begins to lose significant mass, indicating its thermal stability limit.

Decomposition Steps: Multiple mass loss steps could indicate a multi-stage decomposition process, potentially revealing the breakdown of different parts of the molecule (e.g., the dodecyl chain or the alanine moiety).

Residual Mass: The final mass remaining at high temperatures provides information about any non-volatile residues.

By combining DSC and TGA, a comprehensive understanding of the thermal stability, phase transitions, and decomposition pathways of this compound can be obtained.

Differential Scanning Calorimetry (DSC) Protocols

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature or time. This technique is particularly adept at identifying thermal transitions such as melting, crystallization, glass transition, and solid-solid transitions, as well as quantifying the associated heat flows (enthalpy changes) ctherm.comtainstruments.commdpi.com.

Typical DSC Protocol for this compound: A standard DSC experiment involves placing a small, accurately weighed sample (typically 1-10 mg) of this compound into a specialized aluminum or platinum crucible. An empty crucible serves as the reference. Both sample and reference are then subjected to a controlled temperature program, usually under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation tainstruments.commdpi.com.

The temperature program often includes:

Isothermal Step: An initial isothermal hold at a low temperature (e.g., 25 °C) to ensure thermal equilibrium and remove any thermal history of the sample mdpi.com.

Heating Scan: A controlled heating ramp (e.g., 5-10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C). During this scan, endothermic (heat absorption, e.g., melting) or exothermic (heat release, e.g., crystallization) events are detected as peaks in the heat flow signal ctherm.comtainstruments.com.

Cooling Scan (Optional): A subsequent cooling ramp to observe crystallization behavior upon cooling from the melt.

Second Heating Scan (Optional): A second heating scan after cooling to study the thermal behavior of the material after a controlled thermal history.

Expected Research Findings from DSC: For this compound, DSC analysis would typically reveal:

Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition. The onset and peak temperatures of this transition provide information about the purity and crystalline nature of the compound.

Enthalpy of Fusion (ΔHf): The area under the melting peak, which quantifies the energy required for the phase change. This value is characteristic of the compound and its crystalline form.

Crystallization Temperature (Tc) and Enthalpy of Crystallization (ΔHc): Observed during cooling, indicating the temperature at which the compound solidifies and the energy released during this process.

Glass Transition Temperature (Tg): A step change in the heat capacity, indicative of an amorphous region transitioning from a rigid, glassy state to a more flexible, rubbery state. While not always prominent in highly crystalline small molecules, it can be observed in amorphous forms or if the compound exhibits complex molecular arrangements.

Illustrative DSC Data Table:

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Description |

| Melting Onset | [T1] | N/A | Start of solid-to-liquid transition |

| Melting Peak | [T2] | [ΔH1] | Peak temperature of melting |

| Crystallization | [T3] | [ΔH2] | Onset of solidification (upon cooling) |

| Secondary Transition | [T4] | [ΔH3] | Possible solid-solid or other phase change |

Thermogravimetric Analysis (TGA) Methods for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time, under a controlled atmosphere ctherm.commt.com. It is primarily employed to assess the thermal stability of materials, determine decomposition temperatures, and quantify volatile components or residual ash content.

Typical TGA Protocol for this compound: A small sample (typically 5-20 mg) of this compound is placed in a platinum or ceramic crucible, which is then suspended from a sensitive microbalance inside a furnace. The sample is heated at a constant rate (e.g., 10-20 °C/min) over a broad temperature range (e.g., 25 °C to 600 °C or higher) ctherm.commdpi.com. An inert gas (e.g., nitrogen) is continuously purged through the furnace to remove any decomposition products and maintain a controlled atmosphere, preventing unwanted reactions like oxidation ctherm.com.

Expected Research Findings from TGA: TGA analysis of this compound would typically provide:

Decomposition Temperature (Td): The temperature at which the sample begins to lose significant mass due to thermal degradation. This is often defined as the onset of mass loss or the temperature at a certain percentage of mass loss (e.g., 1% or 5%) lcms.cz.

Mass Loss Steps: Distinct stages of mass loss, indicating the sequential decomposition of different parts of the molecule or the presence of impurities (e.g., residual solvent or adsorbed water) mt.com.

Residual Mass: The percentage of material remaining at the highest temperature, which could represent non-volatile inorganic components or char.

Rate of Mass Loss: The derivative of the mass loss curve (DTG), which highlights the temperatures at which the maximum rates of decomposition occur.

Illustrative TGA Data Table:

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Initial Mass Loss | [T5] - [T6] | [ML1] | Volatilization of adsorbed moisture or solvent |

| Main Decomposition | [T7] - [T8] | [ML2] | Primary thermal degradation of the compound |

| Residual Mass (at 600°C) | > [T9] | [Residue]% | Non-volatile residue or char |

Computational Chemistry and Molecular Modeling of Dodecyl L Alaninate

Computational Prediction of Structure-Property Relationships (excluding specific experimental values)

Computational chemistry provides powerful tools to predict a wide array of physicochemical properties for compounds like dodecyl L-alaninate, without the need for extensive experimental synthesis and characterization. These predictions are based on the molecule's inherent structure and electronic configuration.

Methods Utilized:

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT): DFT methods are employed to determine the electronic structure, optimize molecular geometries, and calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. For this compound, DFT could predict the most stable conformers, bond lengths, and angles, providing a detailed understanding of its intrinsic molecular architecture. These calculations can also shed light on the distribution of electron density, which is critical for understanding intermolecular interactions and potential reactivity. For instance, quantum chemical investigations have been carried out for interactions of similar amino acid derivatives with micelle fragments, analyzing the variation of peptide structure and complex formation energies researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations enable the study of the time-dependent behavior of molecules and their interactions with solvents or other molecules. For this compound, MD can predict its conformational flexibility, self-assembly behavior in aqueous or non-aqueous environments, and interactions with interfaces. This is particularly relevant given its amphiphilic nature. MD simulations can predict properties related to aggregation, such as critical micelle concentration (CMC) or vesicle formation, by observing the dynamic self-assembly of multiple this compound molecules. Studies on amino acid derivatives interacting with surfactants like sodium dodecyl sulfate (B86663) (SDS) utilize molecular dynamics to analyze the localization of peptide atoms relative to micelles and the formation of hydrogen bonds researchgate.netresearchgate.net.

Molecular Mechanics (MM) and Force Fields: MM methods use classical physics to model molecular systems, relying on force fields that describe the potential energy of a system based on atomic positions. These are computationally less intensive than quantum methods and are suitable for larger systems or longer simulation times. MM can be used to predict conformational energies, steric hindrance, and to perform initial geometry optimizations for more complex systems involving this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between molecular descriptors (numerical representations of chemical structures) and physicochemical properties. For this compound, various descriptors (e.g., topological, electronic, geometric) can be computed to predict properties such as solubility, lipophilicity (logP), vapor pressure, or refractive index. These models are built by correlating a set of known properties for similar compounds with their computed descriptors, allowing for the prediction of unknown properties for new or untested compounds plos.orgconicet.gov.ar. The predictive power of QSPR models has been demonstrated in estimating amino acid concentrations and distinguishing between different food matrices conicet.gov.ar.

Types of Properties Predictable:

Computational methods can predict a range of properties crucial for understanding this compound's behavior:

Conformational Preferences: Identification of stable 3D structures and their relative energies, which can influence its packing in aggregates or interactions with other molecules.

Solubility and Lipophilicity (LogP): Prediction of how well the compound dissolves in water versus organic solvents, crucial for its behavior in biological systems or formulations. For instance, computational chemistry data for similar compounds like dodecyl dimethyl-L-alaninate includes predicted LogP values chemscene.com.

Surface Activity: Given its amphiphilic nature, computational methods can predict its tendency to adsorb at interfaces, which is a key characteristic for surfactant applications.

Thermodynamic Properties: Prediction of enthalpies of formation, free energies, and entropies, which inform about the stability and spontaneity of reactions or phase transitions involving the compound researchgate.netplos.org.

Spectroscopic Properties: Prediction of IR, NMR, or UV-Vis spectra, aiding in experimental characterization and identification.

Intermolecular Interactions: Prediction of hydrogen bonding capabilities, van der Waals interactions, and electrostatic interactions with other molecules or surfaces.

Cheminformatics Approaches for Analog Design and Virtual Screening of Related Derivatives

Cheminformatics leverages computational techniques to manage, analyze, and apply chemical information, playing a pivotal role in the rational design of new compounds and the efficient screening of large chemical libraries. For this compound, cheminformatics approaches can facilitate the discovery of derivatives with enhanced or novel properties.

Approaches for Analog Design:

Molecular Descriptors and Fingerprints: this compound's structure can be encoded into various molecular descriptors (e.g., physicochemical, topological, electronic) and fingerprints (bit strings representing structural features). These numerical representations are fundamental for quantifying structural similarity and for building predictive models acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Similar to QSPR, QSAR models correlate molecular descriptors with biological activities. If this compound exhibits any biological activity (e.g., antimicrobial, emulsifying), QSAR models can be developed to design analogs with improved potency or selectivity by systematically modifying its structure and predicting the effect on activity plos.orgacs.org. QSAR is a well-developed computational peptidology strategy that statistically correlates sequence/structure and activity/property relationships of functional peptides acs.org.

Scaffold Hopping: This technique involves replacing the core structure (scaffold) of this compound with a different chemical scaffold while retaining similar biological activity or physicochemical properties. Cheminformatics tools can identify diverse scaffolds that mimic the key features responsible for its desired behavior.

Fragment-Based Design: The molecule can be broken down into smaller fragments (e.g., the dodecyl chain, the L-alanine moiety). New analogs can be designed by combining these fragments with other chemical building blocks, or by modifying existing fragments to introduce new functionalities.

De Novo Design: This approach uses algorithms to construct new molecular structures from scratch, based on specified design criteria (e.g., desired properties, target interactions). These algorithms can generate novel derivatives of this compound that might not be obvious through traditional medicinal chemistry approaches.

Virtual Screening of Related Derivatives:

Virtual screening (VS) is a computational method used to search large databases of chemical compounds for those that are most likely to possess a particular property or activity. For this compound and its derivatives, VS can identify promising candidates for further experimental investigation, significantly reducing the time and cost associated with drug discovery or material science development abap.co.inresearchgate.net.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of a target (e.g., a protein or membrane) is unknown, LBVS relies on the known properties or structures of active compounds like this compound.

Similarity Searching: Databases are screened for compounds structurally similar to this compound using molecular fingerprints or shape-based methods. The assumption is that similar compounds will have similar properties.

Structure-Based Virtual Screening (SBVS): If a specific biological target (e.g., an enzyme, a receptor, or a membrane model) for this compound or its derivatives is known and its 3D structure is available, SBVS can be applied.

Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand (this compound or its derivative) within a target's binding site and estimates the binding affinity. Docking simulations can prioritize compounds that are predicted to bind strongly to the target researchgate.netnih.gov.

Molecular Dynamics Simulations (for binding stability): After initial docking, MD simulations can be used to assess the stability of the ligand-target complex over time, providing a more refined estimate of binding affinity and identifying potential conformational changes.

Cheminformatics tools, including those for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, physicochemical properties, and drug-likeness, are routinely used to filter virtual libraries, ensuring that the designed or screened compounds possess favorable characteristics for their intended application abap.co.inresearchgate.net. This integrated approach allows for the efficient exploration of the chemical space around this compound, leading to the identification and optimization of novel compounds.

Self Assembly and Supramolecular Chemistry of Dodecyl L Alaninate

Formation of Micellar and Vesicular Structures

Dodecyl L-alaninate (N-Dodecyl-L-alanine, C12Ala) is known to form normal micelles in aqueous solutions. iitkgp.ac.in The self-assembly behavior of such amino acid-based amphiphiles is significantly influenced by their molecular architecture. For instance, a comparison with N-(2-hydroxydodecyl)-L-alanine (C12HAla), a derivative containing a hydroxyl group in its alkyl chain, reveals distinct aggregation patterns. While N-Dodecyl-L-alanine forms micelles, N-(2-hydroxydodecyl)-L-alanine exhibits the formation of bilayer structures, spherical vesicles, and even branching tubular structures in dilute solutions. iitkgp.ac.in At higher concentrations, these tubular structures can further transform into flexible and twisted ribbons, and then into thick, rigid rope-like aggregates. iitkgp.ac.in This difference underscores the critical role of intermolecular hydrogen bonding, facilitated by the hydroxyl group in C12HAla, in driving the formation of more complex bilayer aggregates compared to the simpler micellar structures of this compound. iitkgp.ac.in

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is a fundamental parameter characterizing the self-assembly of surfactants, representing the concentration above which micelles spontaneously form. For this compound and similar amino acid-based amphiphiles, various methodologies are employed for CMC determination, including surface tension, conductivity, and fluorescence probe techniques. iitkgp.ac.in

Surface Tension Measurements: This method relies on the sharp change in surface tension that occurs at the CMC. Below the CMC, surfactant molecules adsorb at the air-water interface, significantly lowering the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules aggregate into micelles in the bulk solution, leading to a plateau or a much slower decrease in surface tension.

Conductivity Measurements: For ionic surfactants like N-Dodecyl-L-alanine, conductivity measurements are a common technique. Below the CMC, the conductivity of the solution increases linearly with surfactant concentration due to the increasing number of free ions. At the CMC, the formation of micelles, where counter-ions are bound to the micellar surface, leads to a distinct change in the slope of the conductivity versus concentration curve. orientjchem.org

Fluorescence Probe Techniques: Fluorescent probes, such as pyrene (B120774), are sensitive to changes in the polarity of their microenvironment. Pyrene's fluorescence intensity ratio (I1/I3) changes significantly as it partitions from the polar aqueous environment into the non-polar hydrophobic core of micelles, allowing for the determination of the CMC and insights into the micellar micropolarity. researchgate.net

While specific CMC values for N-Dodecyl-L-alanine were not directly found in the search results, related L-alanine alkyl ester hydrochlorides with 11-18 carbon atoms in their alkyl chains have reported CMCs ranging between 0.1 and 10 mM, indicating a similar range might be expected for this compound. uni.lu

Morphological Characterization of Self-Assembled Aggregates (e.g., Cryo-TEM, DLS)

The morphological characterization of self-assembled aggregates provides crucial insights into their size, shape, and internal structure. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), particularly cryogenic TEM (Cryo-TEM), are indispensable tools for this purpose.

Dynamic Light Scattering (DLS): DLS is widely used to determine the average hydrodynamic diameter and size distribution of nanoparticles and self-assembled aggregates in solution. iitkgp.ac.in It measures the Brownian motion of particles and relates it to their size.

Transmission Electron Microscopy (TEM) and Cryo-TEM: TEM offers direct visual evidence of the morphology of aggregates. Cryo-TEM is particularly valuable as it allows for the visualization of delicate, solvent-exposed nanostructures in their near-native state by vitrifying the sample rapidly, thus preserving their morphology and preventing artifacts from drying. iitkgp.ac.inwikipedia.org As mentioned, N-Dodecyl-L-alanine (C12Ala) forms normal micelles, a morphology confirmed by such techniques. iitkgp.ac.in In contrast, Cryo-TEM images of N-(2-hydroxydodecyl)-L-alanine (C12HAla) have revealed the formation of spherical vesicles, which can transition into branching tubular structures at higher concentrations, demonstrating the detailed structural information obtainable through these methods. iitkgp.ac.in

Liquid Crystalline Phases and Mesophase Behavior Investigations

While direct extensive data on the liquid crystalline phases of N-Dodecyl-L-alanine itself is limited in the provided context, related L-alanine derivatives, particularly potassium N-dodecanoyl-L-alaninate (L-KDA), offer insights into the potential for mesophase behavior. L-KDA, a potassium salt of an N-acylated L-alanine, exhibits a diverse range of lyotropic liquid crystalline phases in aqueous and water/decanol (B1663958) systems. researchgate.netchemrxiv.org

At 25 °C, with increasing surfactant concentration in water, L-KDA can successively form:

Normal micellar solution (Wm) researchgate.netchemrxiv.org

Hexagonal (H1) phase researchgate.netchemrxiv.org

Bicontinuous cubic (V1) phase with Ia3d symmetry researchgate.netchemrxiv.org

Hydrated solid (S) phases researchgate.netchemrxiv.org

The phase behavior of L-KDA is largely similar to its racemic counterpart, potassium N-dodecanoyl-DL-alaninate (DL-KDA), with the notable difference being a higher melting temperature for the solid phase in the L-KDA system. researchgate.netchemrxiv.org

The addition of 1-decanol (B1670082) to the L-KDA/water system further expands the observed mesophases, including lamellar (Lα), reverse hexagonal (H2), and reverse micellar (Om) phases. researchgate.netchemrxiv.org Crucially, the L-KDA/water/1-decanol system also exhibits a chiral nematic (cholesteric, Ch) phase at low decanol concentrations, which is absent in the DL-KDA system. researchgate.netchemrxiv.org This highlights the significant influence of the L-chiral center on the system's phase behavior, particularly in the presence of co-solvents, leading to the formation of optically active liquid crystalline structures. researchgate.netchemrxiv.org The formation of such cholesteric phases is indicative of the ability of chiral amphiphiles to induce macroscopic chirality in their self-assembled structures. mdpi.com

Hydrogel and Organogel Formation Mechanisms and Rheological Characterization

This compound, as an N-dodecyl-L-amino acid, is a component in systems capable of forming supramolecular gels, specifically organogels. uniroma1.itacs.org These low-molecular-weight gelators (LMWGs) are known for their ability to immobilize organic liquids, even at low concentrations. tandfonline.com

Formation Mechanism: Organogel formation typically involves the dissolution of a small percentage of the gelator (e.g., 0.1–5 wt%) in a heated organic solvent. Upon cooling, the solubility of the gelator decreases, leading to its self-assembly into a three-dimensional fibrous network that entraps the solvent, resulting in gelation. uniroma1.ittandfonline.com For N-dodecyl-L-amino acids, the gelation often occurs through the formation of an organic salt compound via acid-base interactions between the amino acid and a complementary component (e.g., N-ε-dodecyl-L-lysine esters). acs.org This salt then self-assembles into nanofibers. acs.org The primary driving forces for the formation of these networks are non-covalent interactions, predominantly hydrogen bonding and van der Waals interactions. uniroma1.itacs.orgnih.goviitkgp.ac.in The presence of a long linear alkyl chain, such as the dodecyl group, significantly enhances the gelator's ability to form supramolecular gels by promoting optimal packing and hydrophobic interactions among the chains. uniroma1.it Scanning Electron Microscopy (SEM) images of these gels often reveal intricate fibrous structures. nih.goviitkgp.ac.in

Rheological Characterization: Rheological measurements are essential for characterizing the mechanical properties of hydrogels and organogels, including their viscoelasticity, gel strength, and sol-to-gel transition temperatures. Key parameters include:

Storage Modulus (G'): Represents the elastic component, indicating the gel's ability to store energy and maintain its structure. acs.orgmdpi.com

Loss Modulus (G''): Represents the viscous component, indicating the gel's ability to dissipate energy. acs.org

Gel-to-Sol Transition Temperature (Tgs): The temperature at which the gel network breaks down and transitions back to a liquid state. nih.goviitkgp.ac.in

Studies on N-(4-n-alkyloxybenzoyl)-L-alanine derivatives, including those with n-dodecyl chains, have shown that organogels formed by n-tetradecyl derivatives are generally stronger than those with n-dodecyl chains. nih.goviitkgp.ac.in The gel-to-sol transition temperatures for these amphiphiles are typically higher than room temperature (e.g., >303 K) and increase with increasing alkyl chain length and gelator concentration, demonstrating the tunability of gel properties through molecular design and concentration. nih.goviitkgp.ac.in

Interplay in Mixed Micellar Systems and Synergistic Assembly Phenomena

The combination of this compound or its related N-acyl amino acid surfactants with other amphiphilic molecules can lead to the formation of mixed micellar systems, often exhibiting synergistic assembly phenomena. Such mixtures can significantly alter the critical micelle concentration (CMC) and solubilization capabilities compared to individual surfactants. mdpi.comroyalsocietypublishing.org

Synergistic Interactions: Synergism in mixed micelle formation is characterized by a CMC value for the mixture that is lower than the CMCs of both individual surfactants. royalsocietypublishing.org This phenomenon is often quantified by an interaction parameter (β), where a negative β value indicates synergistic (attractive) interactions between the different surfactant molecules within the mixed micelle, while a positive value suggests antagonistic (repulsive) interactions. mdpi.com These synergistic effects typically arise from strong attractive interactions, such as electrostatic attraction between oppositely charged headgroups and enhanced hydrophobic interactions. researchgate.net

Research Findings: Studies involving N-dodecanoyl-L-alanine, a chiral surfactant, in mixed micellar systems with achiral surfactants (e.g., N-dodecanoyl-glycine or N-dodecanoyl-2-methylalanine) have been conducted to understand the complex interplay of components. chemrxiv.org While direct data for N-Dodecyl-L-alanine in mixed micellar systems is limited, investigations into the aggregation behavior of similar anionic amphiphilic molecules, such as sodium N-(2-(n-dodecylamino)ethanoyl)-L-alaninate (C12Ala), in mixtures with sodium dodecyl sulfate (B86663) (SDS) have revealed important synergistic effects. nih.gov These studies showed an increase in the bulk viscosity of the solution and the formation of rodlike micelles, as indicated by fluorescence anisotropy. nih.gov Furthermore, transmission electron micrographs of these mixtures revealed the presence of hexagonal liquid crystal phases in dilute solutions and cholesteric liquid crystal structures with fingerprint-like textures in moderately concentrated solutions, demonstrating the ability of mixed systems to form diverse and ordered supramolecular architectures. nih.gov

Role of Chiral Recognition in Supramolecular Organization

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a profound and often decisive role in the self-assembly and supramolecular organization of this compound and other L-amino acid-based amphiphiles. As L-alanine is a chiral amino acid, its derivatives inherently possess molecular chirality, which can be expressed and amplified at the supramolecular level. iitkgp.ac.inmpg.de

Mechanisms of Chiral Influence:

Formation of Enantiopure Structures: The presence of a single enantiomer (L-form in this case) can direct the self-assembly process towards the formation of homochiral supramolecular structures. This "chiral templation" is crucial for understanding the emergence of homochirality in biological systems. mpg.de

Hydrogen Bonding and π-π Interactions: These non-covalent interactions are fundamental to chiral recognition. They facilitate specific molecular packing arrangements that lead to the formation of ordered supramolecular structures with chiral cavities, which can act as enantioselective sites. nih.govmdpi.com For example, intermolecular hydrogen bonding networks formed between amide groups are critical in the self-assembly of L-alanine derivatives. acs.org

Influence on Phase Behavior: The optical activity of chiral surfactants can significantly impact the types of liquid crystalline phases formed. As seen with potassium N-dodecanoyl-L-alaninate, the L-enantiomer induces a chiral nematic (cholesteric) phase, which is a direct manifestation of chiral recognition and organization at a macroscopic level. researchgate.netchemrxiv.org The temperature gradient of the twist in such cholesteric phases is thought to be a function of micelle shape and anisotropy. researchgate.net

Molecular and Footprint Chirality: The final chirality of self-assembled motifs is determined by both the intrinsic molecular chirality of the amphiphile and the "footprint chirality," which refers to the chiral arrangement of the molecule's binding points on a surface. mpg.de

The ability of L-alanine derivatives to self-assemble into various supramolecular architectures, including vesicles, helical ribbons, and fibrous/tubular structures, is intrinsically linked to their chiral nature. nih.gov This chiral control at the molecular level allows for the design and formation of complex, ordered supramolecular systems with potential applications in diverse fields.

Advanced Materials Science Applications of Dodecyl L Alaninate

Integration into Polymeric Systems and Composite Material Design

The incorporation of dodecyl L-alaninate into polymeric systems offers a promising avenue for the development of advanced composite materials with tailored properties. While direct studies on this compound as a primary polymer component are limited, its structural motifs are found in more complex polymer architectures like poly(ester-amide)s (PEAs). For instance, PEAs synthesized from L-alanine, adipic acid, and various diols have been shown to possess high molecular weights and amorphous structures. cerist.dz The inclusion of L-alanine derivatives in such polymers can enhance their solubility in organic solvents and influence their thermal properties, such as the glass transition temperature. cerist.dz

Polymers based on L-alanine have been noted for their potential in creating materials with good thermal stability and mechanical properties, attributed to the strong hydrogen-bonding interactions between amide groups. cerist.dz For example, a series of random polyesteramides synthesized by direct melt polycondensation of ε-caprolactone and L-alanine exhibited increasing glass transition temperatures with higher L-alanine content.

Use in Nanotechnology and Nanomaterial Synthesis

The unique molecular structure of this compound makes it a valuable tool in the field of nanotechnology, particularly in the synthesis and stabilization of nanoparticles and the template-directed fabrication of nanostructures.

This compound-Stabilized Nanoparticles and Colloids

This compound can function as a capping agent in the synthesis of nanoparticles. Capping agents are crucial for controlling the size and preventing the aggregation of nanoparticles during their formation. The amino acid headgroup of this compound can coordinate with the surface of metal or metal oxide nanoparticles, while the dodecyl tail provides steric hindrance, ensuring the colloidal stability of the nanoparticle dispersion. While specific studies focusing solely on this compound are not abundant, research on related L-alanine derivatives highlights their potential.

Template-Directed Synthesis of Nanostructures and Mesoporous Materials

The self-assembly properties of this compound are key to its application in the template-directed synthesis of nanostructures and mesoporous materials. Surfactant molecules like this compound can form micelles or other ordered aggregates in solution, which can then act as templates around which inorganic or organic precursors can polymerize. Subsequent removal of the surfactant template leaves behind a porous material with a well-defined nanostructure.

This approach has been successfully employed using other amphiphilic molecules to create ordered mesoporous materials. The ability of L-alanine alkyl esters to self-assemble into bilayer structures suggests their potential to act as structure-directing agents in the synthesis of lamellar or other mesophase materials. nih.gov

Surface Modification and Coating Technologies

The modification of material surfaces with molecules like this compound can dramatically alter their properties, leading to enhanced biocompatibility, improved adhesion, and novel functionalities. The amino acid component of this compound is particularly interesting for applications in biomaterials, as it can mimic aspects of biological surfaces.

Surface modification with amino acids and their derivatives can influence protein adsorption and subsequent cellular responses, which is a critical aspect of biocompatibility. nih.gov By creating surfaces that present specific chemical functionalities, it is possible to control the interactions between a material and a biological environment. psu.edu For instance, the chemical modification of surfaces to create specific chemical patterns and present biomimetic motifs is a key strategy in the development of advanced biomaterials. psu.edu

Development of Functional Interfaces and Thin Films

The ability of this compound to self-assemble is fundamental to its use in creating functional interfaces and thin films. A homologous series of L-alanine alkyl esters, including the dodecyl ester, have been shown to form self-assembled structures in aqueous solutions. nih.gov These molecules can pack into tilted, interdigitated bilayer formats, which is a critical characteristic for the formation of stable thin films and self-assembled monolayers (SAMs). nih.gov

Such organized molecular layers can create interfaces with precisely controlled chemical and physical properties. For example, SAMs can be used to tailor the wettability, adhesion, and biocompatibility of a surface. The formation of an equimolar complex between L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate (B86663) results in unilamellar liposomes, which are essentially single-bilayer thin films in a vesicular form. nih.gov These structures have potential applications in drug delivery systems. nih.gov

Below is a table summarizing the phase transition properties of a homologous series of L-alanine alkyl ester hydrochlorides in their dry state, which provides insight into the behavior of this compound within this series.

| Alkyl Chain Length | Compound | Transition Temperature (°C) | Transition Enthalpy (kJ/mol) | Transition Entropy (J/mol·K) |

| 9 | L-Alanine nonyl ester HCl | 95.8 | 34.5 | 93.8 |

| 10 | L-Alanine decyl ester HCl | 93.3 | 41.3 | 112.5 |

| 11 | L-Alanine undecyl ester HCl | 100.5 | 40.5 | 108.5 |

| 12 | L-Alanine dodecyl ester HCl | 98.5 | 47.6 | 128.3 |

| 13 | L-Alanine tridecyl ester HCl | 103.8 | 46.5 | 123.3 |

| 14 | L-Alanine tetradecyl ester HCl | 102.3 | 54.3 | 144.6 |

| 15 | L-Alanine pentadecyl ester HCl | 106.3 | 52.4 | 138.2 |

| 16 | L-Alanine hexadecyl ester HCl | 105.1 | 60.8 | 160.8 |

| 17 | L-Alanine heptadecyl ester HCl | 108.3 | 58.6 | 153.8 |

| 18 | L-Alanine octadecyl ester HCl | 107.5 | 67.2 | 176.4 |

This data is based on a study of a homologous series of L-alanine alkyl ester hydrochlorides and provides context for the thermal behavior of this compound. nih.gov

Biomimetic Materials Design Utilizing this compound Motifs

Biomimetic materials design aims to replicate the structures and functions of biological materials. The use of amino acids and their derivatives, such as this compound, is a cornerstone of this approach due to their fundamental role in biological systems. The self-assembling properties of this compound are particularly relevant for creating biomimetic structures.

For example, the self-assembly of L-alanine derivatives into organogels has been explored for in-situ forming drug delivery implants. nih.gov These systems leverage the spontaneous organization of the molecules to create a depot for the controlled release of therapeutic agents. nih.gov The formation of bilayer structures by L-alanine alkyl esters mimics the lipid bilayers of cell membranes, making them interesting building blocks for creating biomimetic vesicles and surfaces. nih.gov

Furthermore, the chiral nature of L-alanine can be exploited to create materials with specific recognition capabilities or to influence the formation of hierarchical structures, similar to how chirality plays a crucial role in the organization of biological macromolecules.

Biological Interactions: Mechanistic and Biophysical Investigations

Membrane Interactions and Permeabilization Studies

Amphiphilic compounds, including those with dodecyl chains, are known to interact with and perturb lipid bilayers, influencing membrane integrity and function. Studies on such interactions typically focus on understanding the biophysical mechanisms involved.

Lipid Bilayer Perturbation Mechanisms and Biophysical Effects

The interaction of amphiphilic molecules with lipid bilayers can lead to various biophysical effects, including changes in membrane curvature, thickness, and the formation of pores or detergent-like solubilization. Detergents, which often possess a single hydrophobic chain and a hydrophilic headgroup, can integrate into the lipid bilayer. At low concentrations, detergent monomers can insert into the outer leaflet of the phospholipid bilayer, inducing mechanical strain and physical bending. lifecanvastech.com As the concentration increases, this strain can lead to the formation of pores in the membrane. lifecanvastech.com Ultimately, at higher concentrations, detergents can completely dissolve the membrane by forming hybrid micelles composed of phospholipids (B1166683) and detergent molecules. lifecanvastech.com

Other mechanisms of membrane disruption observed for membrane-active peptides and surfactants include the "carpet model," where molecules adsorb onto the membrane surface in a detergent-like manner, affecting its architecture, and various pore-forming models (e.g., barrel-stave and toroidal pores). nih.gov The specific mechanism depends on the compound's properties and concentration. For instance, some antimicrobial lipids and surfactants have shown distinct interactions with vesicles of different curvatures, influencing their membrane-disruptive profiles. acs.org

Fluorescence Spectroscopy for Membrane Fluidity Probing Methodologies

Fluorescence spectroscopy is a widely used technique to investigate membrane fluidity (or microviscosity) and lipid packing. Fluorescent probes, such as Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), are incorporated into model lipid membranes or cellular membranes. jst.go.jpiitkgp.ac.inabcam.combiorxiv.org

Laurdan: This solvatochromic dye is sensitive to the polarity of its environment, which is influenced by water penetration into the lipid bilayer. biorxiv.orgplos.org When the lipid membranes are in a liquid-ordered (more rigid) phase, Laurdan exhibits emission maxima around 440 nm (blue-shifted). In contrast, in a liquid-disordered (more fluid) phase, the emission shifts to approximately 490 nm (red-shifted) due to greater dipolar relaxation from increased water penetration. jst.go.jpbiorxiv.org The generalized polarization (GP) value, calculated from the emission intensities at these two wavelengths (GP = (I−I) / (I+I)), provides a quantitative measure of membrane fluidity. jst.go.jp A decrease in GP value indicates increased membrane fluidity. jst.go.jp

DPH: DPH is a rigid, linear rod-like fluorophore that partitions into the hydrophobic acyl chain region of lipid bilayers. iitkgp.ac.in It is commonly used to study both static and dynamic properties of membranes, including fluidity, ordering of lipid acyl chains, and phase transition boundaries, often by measuring fluorescence anisotropy. iitkgp.ac.in

These methodologies would be employed to characterize how dodecyl L-alaninate influences the fluidity and packing of lipid bilayers, by observing shifts in emission spectra or changes in anisotropy values.

Computational Modeling of Compound-Membrane Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, plays a crucial role in understanding the atomic-level interactions between compounds and biological membranes. acs.orgacs.orgnih.govllnl.govacs.org These simulations can provide detailed insights into how a compound like this compound inserts into, partitions within, and perturbs a lipid bilayer.

Coarse-Grained (CG) and All-Atom (AA) MD Simulations: Researchers use both CG and AA models to simulate the behavior of molecules within membrane environments. CG models allow for the simulation of larger systems and longer timescales, while AA models provide higher resolution detail of specific interactions. acs.orgacs.org

Analysis of Membrane Properties: MD simulations can be used to assess the effects of compounds on various membrane properties, such as hydrophobic thickness, lipid order parameters, and interaction energies between the compound and different regions of the lipid bilayer (e.g., headgroup, acyl chain region). acs.org

Predicting Perturbing Effects: Computational approaches can predict the perturbing activities of molecules on membrane protein function by analyzing changes in bilayer properties and protein-membrane interactions. acs.orgllnl.gov This can involve studying how the compound affects the conformational dynamics of membrane proteins or the formation of specific lipid patterns around proteins. llnl.gov

For this compound, computational studies would aim to elucidate its preferred orientation within the bilayer, its depth of penetration, its impact on lipid packing and dynamics, and the free energy associated with its membrane interaction.

Enzyme Inhibition and Activation Mechanisms

While specific enzyme targets for this compound are not detailed in the provided search results, the general mechanisms of enzyme inhibition and activation are well-established and would be investigated using kinetic and structural approaches.

Structural Basis of Binding to Enzyme Active Sites

Understanding the structural basis of enzyme-compound interactions provides molecular-level insights into inhibition or activation. This often involves a combination of structural biology techniques and computational methods. mdpi.compnas.orghelsinki.finih.govbiorxiv.org

Active Site Identification: Enzymes possess a specific region, the active site, where catalysis occurs and substrates bind. nih.gov Inhibitors or activators interact with this site or other allosteric sites. nih.gov

Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can determine the three-dimensional structure of the enzyme alone and in complex with the compound. mdpi.compnas.orghelsinki.finih.govbiorxiv.org This reveals the precise binding site, the conformation of the compound within the site, and the specific amino acid residues involved in interactions (e.g., hydrogen bonding, electrostatic interactions, hydrophobic contacts). mdpi.comnih.gov

Mutational Analysis: Site-directed mutagenesis, where specific amino acid residues in the enzyme's active site or binding regions are changed (e.g., to alanine), can confirm their role in binding and catalysis. mdpi.combiorxiv.orgmolbiolcell.org Changes in enzyme activity or binding affinity upon mutation provide evidence for the importance of those residues. biorxiv.org

Molecular Docking and Dynamics Simulations: Computational molecular docking can predict how a compound might bind to an enzyme's active site, while MD simulations can explore the stability of these interactions and conformational changes induced upon binding. mdpi.com

For this compound, structural investigations would aim to identify any specific enzyme targets, characterize the binding pocket, and elucidate the molecular interactions that mediate its effect on enzyme activity.

Peptide and Protein Complexation Studies

Detailed research findings specifically on the complexation of this compound with peptides and proteins are not extensively documented in the available literature. However, the principles governing interactions between surfactants and biomolecules, particularly those involving dodecyl chains or alanine (B10760859) residues, offer a general framework for understanding potential behaviors.

Conformational Changes in Biomolecules Induced by Compound Interaction

Direct evidence of conformational changes in biomolecules specifically induced by this compound is not available in the current search results. However, it is well-established that surfactants, particularly those with dodecyl chains like sodium dodecyl sulfate (B86663) (SDS), can induce significant conformational changes in proteins wikipedia.orgereztech.comwikipedia.orgchem960.com. For example, SDS can cause globular proteins to loosen through specific binding, leading to changes in their secondary structure, such as transitions from polyproline II to α-helix conformations wikipedia.orgwikipedia.orgchem960.com. The extent and nature of these changes depend on the surfactant concentration and the protein's characteristics wikipedia.orgwikipedia.org. Studies on alanine-rich repetitive protein polymers also demonstrate that alanine residues play a role in the conformational properties and thermally induced transitions of these proteins fishersci.ca. While these findings illustrate the capacity of dodecyl-containing compounds and alanine-rich sequences to influence protein conformation, specific data for this compound's effect are absent.

Antimicrobial Mechanism of Action Studies (at the molecular/cellular level, without clinical efficacy)

While the precise molecular and cellular mechanisms of this compound's antimicrobial action are not detailed in the available literature, insights can be drawn from studies on structurally related compounds, particularly D-alanine dodecyl ester, and the broader class of antimicrobial peptides (AMPs).

Targeting Microbial Cellular Components and Pathways

Specific studies on this compound's targeting of microbial cellular components and pathways were not found. However, D-alanine dodecyl ester (d-AD), a closely related D-amino acid-based surfactant, has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, although with less efficacy against the latter. The general mechanism of action for such antimicrobial surfactants and peptides often involves interaction with and disruption of bacterial cell membranes. Cationic antimicrobial peptides, for instance, are known to interact electrostatically with the negatively charged bacterial membrane, leading to increased membrane permeability, cell membrane lysis, and the release of intracellular contents. Some antimicrobial agents can also permeate the membrane to target intracellular components, inhibiting processes such as protein, RNA, and DNA synthesis, or enzyme activity. The ability of these compounds to interact with the anionic components of microbial plasma membranes, such as lipoteichoic acid in Gram-positive bacteria and LPS in Gram-negative bacteria, is crucial for their antibacterial activity.

Molecular Mechanisms of Microbial Resistance to the Compound